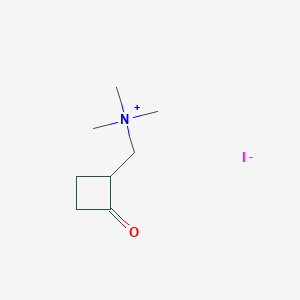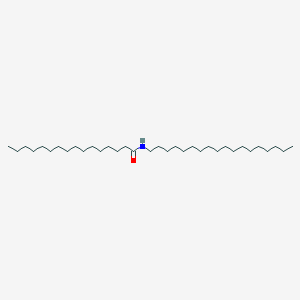
2(3H)-Benzothiazolone, 6-(2,6-dichlorobenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Benzothiazolone, 6-(2,6-dichlorobenzoyl)- is a chemical compound that belongs to the class of benzothiazolones. This compound is characterized by the presence of a benzothiazolone ring substituted with a 2,6-dichlorobenzoyl group. It is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone, 6-(2,6-dichlorobenzoyl)- typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2(3H)-benzothiazolone. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Benzothiazolone, 6-(2,6-dichlorobenzoyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl chloride group.
Oxidation and Reduction: The benzothiazolone ring can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield 2,6-dichlorobenzoic acid and 2(3H)-benzothiazolone
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can be used in the presence of a base like pyridine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
Hydrolysis: 2,6-dichlorobenzoic acid and 2(3H)-benzothiazolone.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2(3H)-Benzothiazolone, 6-(2,6-dichlorobenzoyl)- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential therapeutic properties and is used in the development of new drugs.
Agrochemicals: It is used in the synthesis of herbicides and pesticides.
Material Science: The compound is used in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of 2(3H)-Benzothiazolone, 6-(2,6-dichlorobenzoyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit proteases or other enzymes involved in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichlorobenzoic Acid: A chlorobenzoic acid with similar structural features but different applications.
2,6-Dichlorobenzoyl Chloride: A precursor used in the synthesis of 2(3H)-Benzothiazolone, 6-(2,6-dichlorobenzoyl)-.
2,6-Dichlorobenzonitrile: Another compound with similar chlorinated benzene rings but different functional groups and applications
Uniqueness
2(3H)-Benzothiazolone, 6-(2,6-dichlorobenzoyl)- is unique due to its specific combination of a benzothiazolone ring and a 2,6-dichlorobenzoyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
133044-58-3 |
|---|---|
Formule moléculaire |
C14H7Cl2NO2S |
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
6-(2,6-dichlorobenzoyl)-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C14H7Cl2NO2S/c15-8-2-1-3-9(16)12(8)13(18)7-4-5-10-11(6-7)20-14(19)17-10/h1-6H,(H,17,19) |
Clé InChI |
VHWIHBNAGANTSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C(=O)C2=CC3=C(C=C2)NC(=O)S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxaspiro[4.5]decan-7-one, 4-methyl-](/img/structure/B14277947.png)
![15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane](/img/structure/B14277949.png)
![Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)-](/img/structure/B14277952.png)

![7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14277960.png)




![Chloro[1-(oxolan-2-yl)ethenyl]mercury](/img/structure/B14278002.png)



